molecular formula C21H22ClF2N3OS B12662674 Zamicastat hydrochloride CAS No. 1383828-47-4

Zamicastat hydrochloride

Cat. No.: B12662674
CAS No.: 1383828-47-4
M. Wt: 437.9 g/mol
InChI Key: OIXMDJZVHVPBNM-GMUIIQOCSA-N
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Preparation Methods

The synthesis of Zamicastat hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Zamicastat hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Zamicastat hydrochloride is unique in its specific inhibition of dopamine β-hydroxylase. Similar compounds include:

This compound stands out due to its specific molecular structure and its potential for treating hypertension and chronic heart failure .

Properties

CAS No.

1383828-47-4

Molecular Formula

C21H22ClF2N3OS

Molecular Weight

437.9 g/mol

IUPAC Name

4-[2-(benzylamino)ethyl]-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione;hydrochloride

InChI

InChI=1S/C21H21F2N3OS.ClH/c22-16-8-15-9-18(13-27-20(15)19(23)10-16)26-17(12-25-21(26)28)6-7-24-11-14-4-2-1-3-5-14;/h1-5,8,10,12,18,24H,6-7,9,11,13H2,(H,25,28);1H/t18-;/m1./s1

InChI Key

OIXMDJZVHVPBNM-GMUIIQOCSA-N

Isomeric SMILES

C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4.Cl

Canonical SMILES

C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4.Cl

Origin of Product

United States

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